[(4aS,7S)-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] 3-phenylprop-2-enoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Harpagoside is synthesized through a series of biochemical reactions starting from geraniol, which is derived from geranyl pyrophosphate . The process involves hydroxylation, oxidation, cyclization, and glycosylation steps . The key enzymes involved include geraniol 8-hydroxylase, 8-hydroxygeraniol dehydrogenase, and monoterpene cyclase .
Industrial Production Methods: Industrial production of harpagoside typically involves the extraction from the roots of Harpagophytum procumbens . The extraction process may include methods such as microwave extraction followed by high-performance liquid chromatography (HPLC) to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Harpagoside undergoes various chemical reactions, including oxidation, reduction, and esterification .
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Typically employs reducing agents like sodium borohydride.
Esterification: Utilizes reagents such as acetic anhydride or cinnamoyl chloride.
Major Products: The major products formed from these reactions include harpagide and other iridoid glycosides .
Scientific Research Applications
Harpagoside has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying iridoid glycosides and their biosynthesis.
Biology: Investigated for its role in plant defense mechanisms and secondary metabolism.
Medicine: Extensively studied for its anti-inflammatory, analgesic, and anti-arthritic properties.
Industry: Utilized in the production of nutraceuticals and herbal supplements.
Mechanism of Action
Harpagoside exerts its effects primarily through the inhibition of cyclooxygenases 1 and 2 (COX-1/2) in the arachidonic acid pathway . This leads to a reduction in the production of pro-inflammatory mediators such as prostaglandins and nitric oxide . Additionally, harpagoside modulates the expression of inflammatory cytokines and enzymes involved in cartilage degradation .
Comparison with Similar Compounds
Harpagide: Another iridoid glycoside found in Harpagophytum procumbens.
Acteoside: A phenylpropanoid glycoside with similar anti-inflammatory properties.
Verbascoside: Known for its antioxidant and anti-inflammatory activities.
Uniqueness: Harpagoside is unique due to its specific molecular structure, which includes a cinnamoyl ester group that enhances its anti-inflammatory activity . Its ability to inhibit both COX-1 and COX-2 enzymes distinguishes it from other similar compounds .
Properties
Molecular Formula |
C24H30O11 |
---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
[(4aS,7S)-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] 3-phenylprop-2-enoate |
InChI |
InChI=1S/C24H30O11/c1-23(35-16(27)8-7-13-5-3-2-4-6-13)11-15(26)24(31)9-10-32-22(20(23)24)34-21-19(30)18(29)17(28)14(12-25)33-21/h2-10,14-15,17-22,25-26,28-31H,11-12H2,1H3/t14?,15?,17?,18?,19?,20?,21?,22?,23-,24+/m0/s1 |
InChI Key |
KVRQGMOSZKPBNS-OMXCXIKASA-N |
Isomeric SMILES |
C[C@@]1(CC([C@]2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC(=O)C=CC4=CC=CC=C4 |
Canonical SMILES |
CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC(=O)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
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